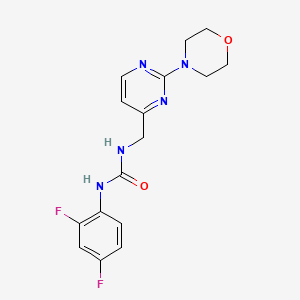
1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic organic compound characterized by the presence of a urea moiety linked to a difluorophenyl group and a morpholinopyrimidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the isocyanate derivative of 2,4-difluoroaniline is reacted with the appropriate amine.
Attachment of the Pyrimidine Group: The pyrimidine moiety is introduced through a nucleophilic substitution reaction, where the morpholinopyrimidine derivative reacts with the urea intermediate.
Industrial Production Methods: Industrial production may involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, solvent, and pH are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluorophenyl oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)urea
- 1-(2,4-Difluorophenyl)-3-(morpholin-4-yl)urea
- 1-(2,4-Difluorophenyl)-3-(pyrimidin-2-yl)urea
Uniqueness: 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of both the difluorophenyl and morpholinopyrimidinylmethyl groups can enhance its binding affinity and specificity for certain molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O2/c17-11-1-2-14(13(18)9-11)22-16(24)20-10-12-3-4-19-15(21-12)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOGEZFDRMLFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
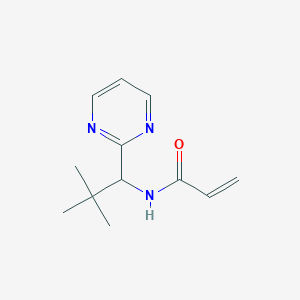
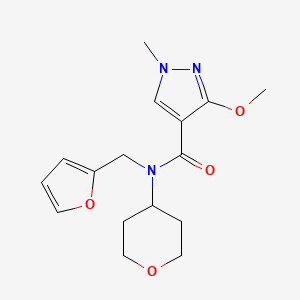
![4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2834345.png)
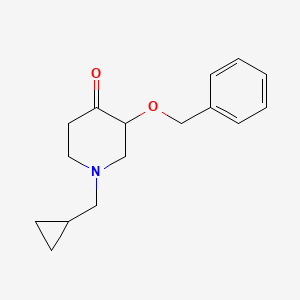
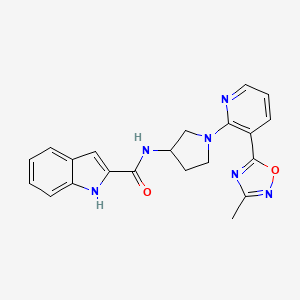
![8-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2834350.png)
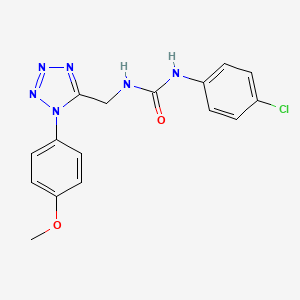

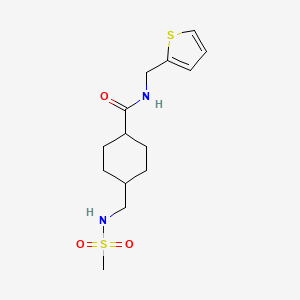
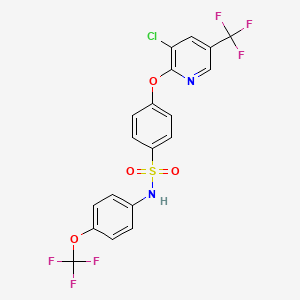
![5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2834359.png)
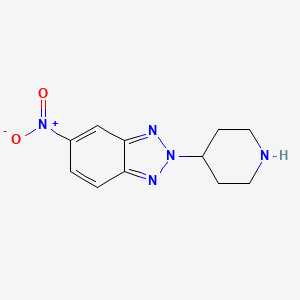
![N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2834364.png)
![1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B2834365.png)
